molecular formula C8H16O B6163143 (3,3-dimethylcyclopentyl)methanol CAS No. 125440-05-3

(3,3-dimethylcyclopentyl)methanol

Cat. No.: B6163143
CAS No.: 125440-05-3
M. Wt: 128.2
InChI Key:
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Description

(3,3-Dimethylcyclopentyl)methanol is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative, specifically a cyclopentane ring with two methyl groups at the 3-position and a methanol group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethylcyclopentyl)methanol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: (3,3-Dimethylcyclopentyl)ketone or (3,3-dimethylcyclopentyl)aldehyde.

    Reduction: 3,3-Dimethylcyclopentane.

    Substitution: (3,3-Dimethylcyclopentyl)chloride or (3,3-dimethylcyclopentyl)bromide.

Scientific Research Applications

(3,3-Dimethylcyclopentyl)methanol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-dimethylcyclopentyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Similar structure but lacks the methyl groups.

    Cyclohexanol: Contains a six-membered ring instead of a five-membered ring.

    (3,3-Dimethylcyclopentyl)amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

(3,3-Dimethylcyclopentyl)methanol is unique due to the presence of both the cyclopentane ring and the methanol group, which confer distinct chemical and physical properties. The methyl groups at the 3-position also contribute to its steric and electronic characteristics, making it a valuable compound in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (3,3-dimethylcyclopentyl)methanol can be achieved through a Grignard reaction followed by an acid workup.", "Starting Materials": [ "3,3-dimethylcyclopentanone", "magnesium", "ethyl ether", "methanol", "sulfuric acid" ], "Reaction": [ "Prepare a Grignard reagent by adding magnesium turnings to a solution of 3,3-dimethylcyclopentanone in dry ethyl ether under an inert atmosphere.", "Allow the reaction mixture to stir at room temperature for several hours until the magnesium has completely reacted.", "Add methanol to the reaction mixture to quench the Grignard reagent.", "Add sulfuric acid to the reaction mixture to protonate the alcohol and form the desired product.", "Extract the product with a suitable organic solvent and purify by distillation or recrystallization." ] }

CAS No.

125440-05-3

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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